molecular formula C14H12O4S B1612295 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-70-4

4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1612295
M. Wt: 276.31 g/mol
InChI Key: DCCBLTKXTWVRDZ-UHFFFAOYSA-N
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Description

“4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . It is a solid substance and should be stored in a dry, room temperature environment .


Molecular Structure Analysis

The InChI code for “4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is 1S/C14H12O4S/c1-19(17,18)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is a solid substance . It should be stored in a dry, room temperature environment .

Scientific Research Applications

Specific Scientific Field

The compound “4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is used in the field of Medicinal Chemistry .

Summary of the Application

This compound has been used in the synthesis of new 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives . These derivatives have been evaluated as potential antidepressant agents .

Results or Outcomes

The synthesized pyrazoline derivatives were evaluated for their antidepressant-like activity by tail suspension test (TST) and modified forced swimming test (MFST) . Several of these derivatives significantly shortened the immobility time of mice in TST and MFST, indicating the presence of an antidepressant-like effect . Additionally, these compounds increased the swimming time of mice in MFST without any change in climbing duration, similar to the reference drug fluoxetine .

Application in Anticancer Research

Specific Scientific Field

The compound is used in the field of Anticancer Research .

Summary of the Application

This compound has been used in the synthesis of novel methylsulfonyl indole-benzimidazoles . These derivatives have been evaluated for their potential anticancer properties and estrogen receptor (ER) modulatory actions .

Results or Outcomes

The synthesized indole-benzimidazole derivatives were evaluated for their anticancer activity and ER modulatory actions . The compounds exhibited substantial affinity levels towards ER alpha (ERα) . In addition, the correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed a collection of effective and consistent substitutions . These results demonstrated that the novel methylsulfonyl indole-benzimidazole derivatives, similar to their ethylsulfonyl counterparts, exhibit anticancer effects with potential estrogen receptor modulatory actions .

Application in Organic Synthesis

Specific Scientific Field

The compound is used in the field of Organic Synthesis .

Summary of the Application

This compound has been used in the synthesis of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-carbaldehyde . This derivative is a unique chemical that can be used as a building block in the synthesis of various organic compounds .

Results or Outcomes

The synthesized carbaldehyde derivative can be used in the synthesis of a wide range of organic compounds . The exact results or outcomes would depend on the specific reactions and conditions used in the synthesis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and not allowing the material to contaminate the groundwater system .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCBLTKXTWVRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602490
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

893736-70-4
Record name 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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